2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene
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Overview
Description
2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a prop-2-yn-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methoxybenzaldehyde.
Propargylation: The aldehyde group is converted to a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-methoxy-4-(prop-2-yn-1-yl)aniline.
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 2,4-Dichloro-1-(2-propynyloxy)benzene
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, along with a prop-2-yn-1-yl group
Properties
Molecular Formula |
C10H9ClO |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-chloro-4-methoxy-1-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9ClO/c1-3-4-8-5-6-9(12-2)7-10(8)11/h1,5-7H,4H2,2H3 |
InChI Key |
BQRKYPHZNYUJOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#C)Cl |
Origin of Product |
United States |
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